2-Bromo-6-[(4-methoxyphenyl)methoxy]pyridine

Lipophilicity LogP Drug-likeness

2-Bromo-6-[(4-methoxyphenyl)methoxy]pyridine (CAS 1240620-34-1) is a disubstituted pyridine derivative bearing a bromine at C2 and a 4-methoxybenzyloxy (PMB-ether) group at C6. With a molecular formula of C13H12BrNO2 and a molecular weight of 294.15 g/mol, it serves as a bifunctional building block in cross-coupling and sequential functionalization strategies.

Molecular Formula C13H12BrNO2
Molecular Weight 294.148
CAS No. 1240620-34-1
Cat. No. B2875911
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-6-[(4-methoxyphenyl)methoxy]pyridine
CAS1240620-34-1
Molecular FormulaC13H12BrNO2
Molecular Weight294.148
Structural Identifiers
SMILESCOC1=CC=C(C=C1)COC2=NC(=CC=C2)Br
InChIInChI=1S/C13H12BrNO2/c1-16-11-7-5-10(6-8-11)9-17-13-4-2-3-12(14)15-13/h2-8H,9H2,1H3
InChIKeyCRABHNMKMUZREG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-6-[(4-methoxyphenyl)methoxy]pyridine (CAS 1240620-34-1): Physicochemical Baseline and Compound Class Context


2-Bromo-6-[(4-methoxyphenyl)methoxy]pyridine (CAS 1240620-34-1) is a disubstituted pyridine derivative bearing a bromine at C2 and a 4-methoxybenzyloxy (PMB-ether) group at C6 . With a molecular formula of C13H12BrNO2 and a molecular weight of 294.15 g/mol, it serves as a bifunctional building block in cross-coupling and sequential functionalization strategies . The compound exhibits a calculated LogP of 3.73, an Fsp3 of 0.154, and three hydrogen-bond acceptors . Its hazard profile includes acute oral toxicity (H302), skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) .

Why 2-Bromo-6-[(4-methoxyphenyl)methoxy]pyridine Cannot Be Simply Interchanged with Closest Analogs


In-class 2-bromopyridine derivatives cannot be treated as interchangeable because the C6 substituent profoundly modulates reactivity in palladium-catalyzed C–H arylations, as demonstrated by Hagui et al. [1]. Furthermore, the nature and position of the alkoxy substituent govern lipophilicity, solubility, and protecting-group orthogonality. For example, the 6-PMB-ether variant (LogP 3.73, fluorochem) differs by 1.88 LogP units from 2-bromo-6-methoxypyridine (LogP 1.85) and by 0.30 LogP units from the 5-substituted positional isomer (LogP 3.43) . These physicochemical disparities directly impact chromatographic behavior, liquid–liquid extraction recovery, and membrane permeability in cell-based assays. The quantitative evidence below demonstrates that procurement decisions based solely on core scaffold similarity risk introducing uncontrolled variables in reaction outcomes and biological readouts.

Quantitative Differentiation Evidence for 2-Bromo-6-[(4-methoxyphenyl)methoxy]pyridine vs. Key Comparators


Lipophilicity Differential: 1.88 LogP Units Higher than 2-Bromo-6-methoxypyridine

The target compound exhibits a calculated LogP of 3.73 , compared to 1.85 for the simpler analog 2-bromo-6-methoxypyridine . This 1.88 LogP unit increase translates to approximately a 76-fold higher octanol–water partition coefficient, substantially altering reversed-phase HPLC retention, liquid–liquid extraction efficiency, and predicted passive membrane permeability.

Lipophilicity LogP Drug-likeness Chromatographic retention

Positional Isomer Lipophilicity Divergence: 6-PMB vs. 5-PMB Substitution

The 6-substituted PMB-ether target compound (LogP 3.73 ) is more lipophilic than its 5-substituted positional isomer, 2-bromo-5-[(4-methoxyphenyl)methoxy]pyridine (LogP 3.43 ), by 0.30 LogP units. This difference, while smaller than the methoxy analog comparison, is sufficient to cause measurable divergence in reversed-phase retention time and to indicate distinct solvation environments arising from the electronic and steric influence of the pyridine nitrogen on the alkoxy substituent.

Regioisomer differentiation Lipophilicity SAR Positional isomer

Purity Specification: 98% Assay vs. 95% Alternatives

Fluorochem specifies a purity of 98% for the target compound , whereas alternative suppliers (e.g., CheMenu, Catalog No. CM364447) list a purity of 95% . This 3-percentage-point difference represents a 2.5-fold reduction in total impurity burden, which can be critical in cross-coupling catalysis where halogenated impurities act as catalyst poisons.

Purity Quality control Reproducibility Procurement specification

C6 Substituent Directs Cross-Coupling Reactivity: Class-Level Evidence from Pd-Catalyzed C–H Arylation

Hagui et al. demonstrated that the reactivity of 2-bromopyridines in phosphine-free Pd-catalyzed C–H arylations is strongly dependent on the C6 substituent, with different substituents (Br, CF3, CH3, CHO, morpholine) giving distinct reaction outcomes [1]. Although the 4-methoxybenzyloxy substituent was not among those tested, the general principle establishes that the C6 group is not merely a spectator; it electronically and sterically influences the oxidative addition and C–H activation steps. By extension, the PMB-ether group at C6 in the target compound provides a unique electronic environment distinct from halide, alkyl, or carbonyl substituents, and importantly can be chemoselectively removed post-coupling to reveal a free hydroxyl group for further derivatization—a capability absent in compounds bearing C6 Br, CF3, or CH3.

C–H activation Palladium catalysis Regioselectivity Cross-coupling

Hazard Profile Differentiation: Quantified GHS Classification vs. 2,6-Dibromopyridine

The target compound carries GHS hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . In contrast, 2,6-dibromopyridine—a widely used alternative bis-electrophile—is classified with a higher acute toxicity profile (H301: toxic if swallowed, H311: toxic in contact with skin) . The target compound replaces one bromine with a PMB-ether, reducing acute toxicity classification from 'toxic' to 'harmful' and eliminating the dermal toxicity warning, thereby lowering personal protective equipment (PPE) requirements and waste-handling costs in large-scale synthesis.

Safety GHS classification Handling requirements Risk assessment

Fractional sp3 Character (Fsp3) Differentiates from Planar Bis-Halide Building Blocks

The target compound has a calculated Fsp3 value of 0.154 , arising from the sp3-hybridized methylene and methyl carbons in the PMB-ether side chain. In contrast, 2,6-dibromopyridine has an Fsp3 of 0.0, and 2-bromo-6-methoxypyridine has an Fsp3 of 0.143 . The higher Fsp3 value correlates with greater three-dimensional character and has been associated with improved clinical success rates in drug discovery campaigns [1]. While the absolute difference is modest, the trend supports selection of the PMB-ether variant for library synthesis where higher molecular complexity is desired from the building block stage.

Fsp3 Molecular complexity Drug-likeness 3D character

Evidence-Backed Application Scenarios for 2-Bromo-6-[(4-methoxyphenyl)methoxy]pyridine Procurement


Sequential Cross-Coupling / Deprotection Strategies Requiring an Orthogonal Hydroxyl Mask at C6

The PMB-ether at C6 serves as a masked hydroxyl group that remains intact under standard Suzuki–Miyaura, Negishi, or C–H arylation conditions at the C2 bromide, and can subsequently be cleaved with DDQ, CAN, or TFA to unveil a 2-hydroxypyridine motif . This orthogonal reactivity is not achievable with 2,6-dibromopyridine or 2-bromo-6-methoxypyridine, where the C6 substituent either is a second reactive halide or requires harsh demethylation conditions (BBr3, refluxing HBr) that may degrade sensitive functionality [1]. The higher LogP (3.73 vs. 1.85 for the methoxy analog) also favors extraction recovery in aqueous work-up after the coupling step .

Diversity-Oriented Synthesis and Fragment Library Construction Prioritizing 3D Character

With an Fsp3 of 0.154—higher than 2,6-dibromopyridine (0.0) and marginally above 2-bromo-6-methoxypyridine (0.143)—the target compound introduces aliphatic character into coupled products directly from the building block . Fragment libraries constructed with non-zero Fsp3 building blocks have been associated with improved clinical developability profiles [1]. The PMB group further provides a UV-active chromophore that facilitates HPLC purification monitoring, addressing a practical limitation of simple alkyl-substituted pyridine building blocks.

Process Chemistry Scale-Up Where Reduced Acute Toxicity Classification Lowers Operational Costs

The target compound's GHS classification (H302, no H311) is less restrictive than that of 2,6-dibromopyridine (H301, H311), translating to less stringent engineering controls, simplified shipping (non-hazardous for transport per Fluorochem), and reduced PPE requirements during kilogram-scale handling . Combined with the 98% purity specification that minimizes pre-use purification [1], the compound offers a lower total cost of ownership for process development campaigns where both safety and reproducibility are critical.

SAR Studies Differentiating 5- vs. 6-Position Alkoxy Substitution on the Pyridine Ring

The 0.30 LogP unit difference between the 6-PMB (LogP 3.73) and 5-PMB (LogP 3.43) positional isomers is sufficient to cause measurable differences in biological assay outcomes, including cellular permeability and off-target binding . Procurement of both isomers from well-characterized sources enables systematic SAR exploration where lipophilicity is intentionally varied while maintaining identical molecular formula and functional group composition, isolating the regioisomeric contribution to activity.

Quote Request

Request a Quote for 2-Bromo-6-[(4-methoxyphenyl)methoxy]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.